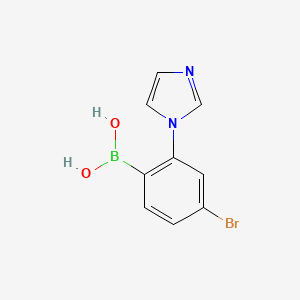
(4-Bromo-2-(1H-imidazol-1-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-2-(1H-imidazol-1-yl)phenyl)boronic acid is a compound that features both a bromine atom and an imidazole ring attached to a phenylboronic acid moiety. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-(1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 2-phenylimidazole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position of the phenyl ring.
Borylation: The brominated intermediate is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. This step introduces the boronic acid group at the 2-position of the phenyl ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Toluene, ethanol, dimethyl sulfoxide (DMSO).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Substituted Imidazoles: Formed through substitution reactions at the bromine site.
Chemistry:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in various organic reactions.
Biology:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine:
Antimicrobial Agents: Studied for its potential antimicrobial properties.
Cancer Research: Explored for its ability to inhibit certain cancer cell lines.
Industry:
Materials Science: Used in the development of advanced materials, such as polymers and nanomaterials.
Electronics: Investigated for its potential use in electronic devices due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of (4-Bromo-2-(1H-imidazol-1-yl)phenyl)boronic acid largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In biological applications, the imidazole ring can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Bromophenylboronic acid: Lacks the imidazole ring, making it less versatile in certain applications.
2-Phenylimidazole: Lacks the boronic acid group, limiting its use in cross-coupling reactions.
(4-Bromo-2-(1H-imidazol-1-yl)phenyl)methanol: Contains a hydroxyl group instead of a boronic acid group, affecting its reactivity and applications.
Uniqueness: (4-Bromo-2-(1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both the boronic acid group and the imidazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H8BBrN2O2 |
|---|---|
Molekulargewicht |
266.89 g/mol |
IUPAC-Name |
(4-bromo-2-imidazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H8BBrN2O2/c11-7-1-2-8(10(14)15)9(5-7)13-4-3-12-6-13/h1-6,14-15H |
InChI-Schlüssel |
ZYVXWDYYDFDWKS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)Br)N2C=CN=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14083732.png)
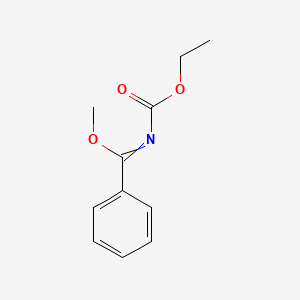
![2-Amino-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoic acid](/img/structure/B14083741.png)
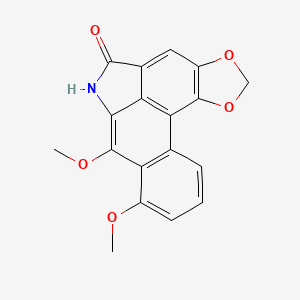
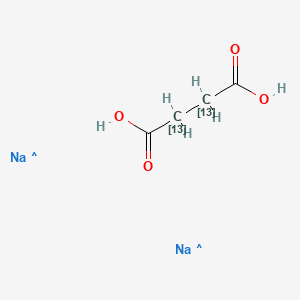

![7-Fluoro-1-(3-hydroxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083773.png)
![Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester](/img/structure/B14083776.png)
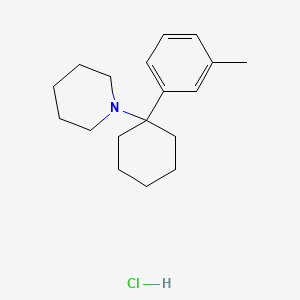



![3-Amino-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14083810.png)
![Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14083812.png)
